(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone” or EPPM, is a synthetic compound that has been pursued for its potential applications in various fields of research and industry. It is a part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of EPPM is characterized by its molecular formula C18H22N4O3 and a molecular weight of 342.399.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of EPPM are characterized by its molecular formula C18H22N4O3 and a molecular weight of 342.399.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds similar to "(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" have been synthesized and tested for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of new pyridine derivatives, showcasing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Properties
Abu‐Hashem and Youssef (2011) synthesized new Visnagen and Khellin Furochromone Pyrimidine Derivatives, demonstrating significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Potential in Cancer Treatment
Compounds with structural similarities to "this compound" have been evaluated for their potential in cancer treatment. For example, Prinz et al. (2017) reported on derivatives derived from tricyclic heterocycles showing excellent antiproliferative properties against a broad range of cancer cell lines, indicating their potential as tubulin polymerization inhibitors in cancer therapy (Prinz et al., 2017).
Enzyme Inhibition
The research also extends to the exploration of these compounds as enzyme inhibitors. For instance, compounds synthesized from similar chemical structures have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in animal models, which could lead to new treatments for pain (Tsuno et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with akr1c3, a member of the aldo-keto reductase family . This enzyme plays a crucial role in steroid metabolism and resistance to certain chemotherapies .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may inhibit its target enzyme, potentially akr1c3, thereby altering the normal function of the enzyme .
Biochemical Pathways
If akr1c3 is indeed a target, the compound could influence steroid hormone metabolism and other related pathways .
Pharmacokinetics
The lipophilicity and rate of degradation of similar compounds have been shown to influence their pharmacokinetic properties .
Result of Action
If it acts as an inhibitor of akr1c3, it could potentially alter steroid hormone levels and affect cellular processes regulated by these hormones .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-12-16(19-13-20-17)18(23)22-9-7-21(8-10-22)14-5-4-6-15(11-14)24-2/h4-6,11-13H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHZIVXVLOINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.